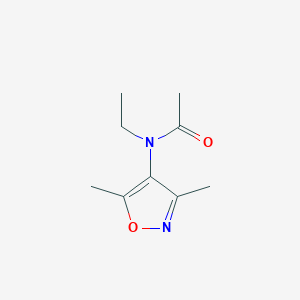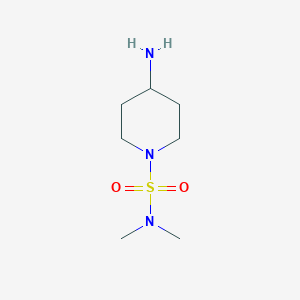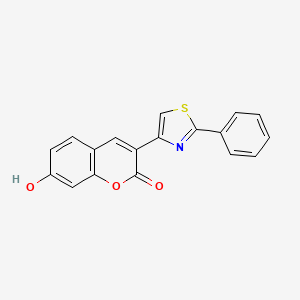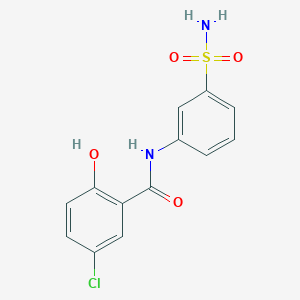![molecular formula C15H23NO B12581445 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol CAS No. 647017-97-8](/img/structure/B12581445.png)
3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol is an organic compound with a complex structure that includes a phenol group, an amino group, and a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by the introduction of the amino group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol group acts as an activating group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the amino group can yield primary or secondary amines.
Applications De Recherche Scientifique
3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methylhept-4-en-1-yl 3-methylbutanoate
- 3-Methyl-6-(6-methylhept-5-en-2-yl)cyclohex-2-enone
- 5-Methyl-2-(6-methylhept-5-en-2-yl)phenol
Uniqueness
Compared to similar compounds, 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol is unique due to the presence of both a phenol and an amino group, which allows it to participate in a wider range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
647017-97-8 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
3-methyl-2-(6-methylhept-1-en-4-ylamino)phenol |
InChI |
InChI=1S/C15H23NO/c1-5-7-13(10-11(2)3)16-15-12(4)8-6-9-14(15)17/h5-6,8-9,11,13,16-17H,1,7,10H2,2-4H3 |
Clé InChI |
VDCITPMVICLFTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O)NC(CC=C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide](/img/structure/B12581362.png)

![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)



![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)



![2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12581438.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-](/img/structure/B12581440.png)
![Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate](/img/structure/B12581448.png)
